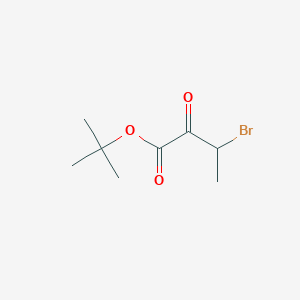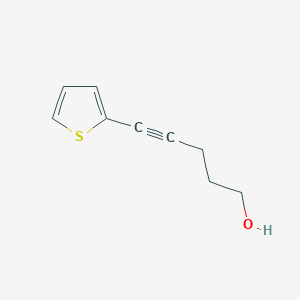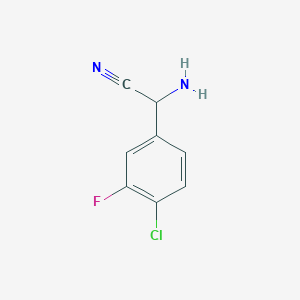
BENZHYDRYL-TRIMETHYL-SILANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl-trimethyl-silane is an organosilicon compound with the molecular formula C16H20Si. It is characterized by the presence of a silicon atom bonded to a benzhydryl group and three methyl groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzhydryl-trimethyl-silane can be synthesized through the reaction of benzhydryl chloride with trimethylsilyl lithium. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is as follows:
C6H5CH2Cl+LiSi(CH3)3→C6H5CH2Si(CH3)3+LiCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzhydryl-trimethyl-silane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of a catalyst.
Substitution: The benzhydryl group can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium or platinum are commonly used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Hydrosilylation: Catalysts such as rhodium or platinum complexes are used.
Major Products:
Reduction: The major products are typically the reduced forms of the substrates.
Substitution: The products depend on the substituents introduced.
Hydrosilylation: The products are organosilicon compounds with added alkyl or alkenyl groups.
Applications De Recherche Scientifique
Benzhydryl-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which benzhydryl-trimethyl-silane exerts its effects involves the transfer of the trimethylsilyl group to various substrates. This transfer can occur through radical or ionic pathways, depending on the reaction conditions. The silicon atom in the compound acts as a nucleophile, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Trimethylsilane: Similar in structure but lacks the benzhydryl group.
Diphenylsilane: Contains two phenyl groups instead of a benzhydryl group.
Triphenylsilane: Contains three phenyl groups.
Uniqueness: Benzhydryl-trimethyl-silane is unique due to the presence of both a benzhydryl group and three methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
6328-61-6 |
|---|---|
Formule moléculaire |
C16H20Si |
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
benzhydryl(trimethyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clé InChI |
NZASVZMQNPQTOJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dibromo-6-chloro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8751843.png)








![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)

